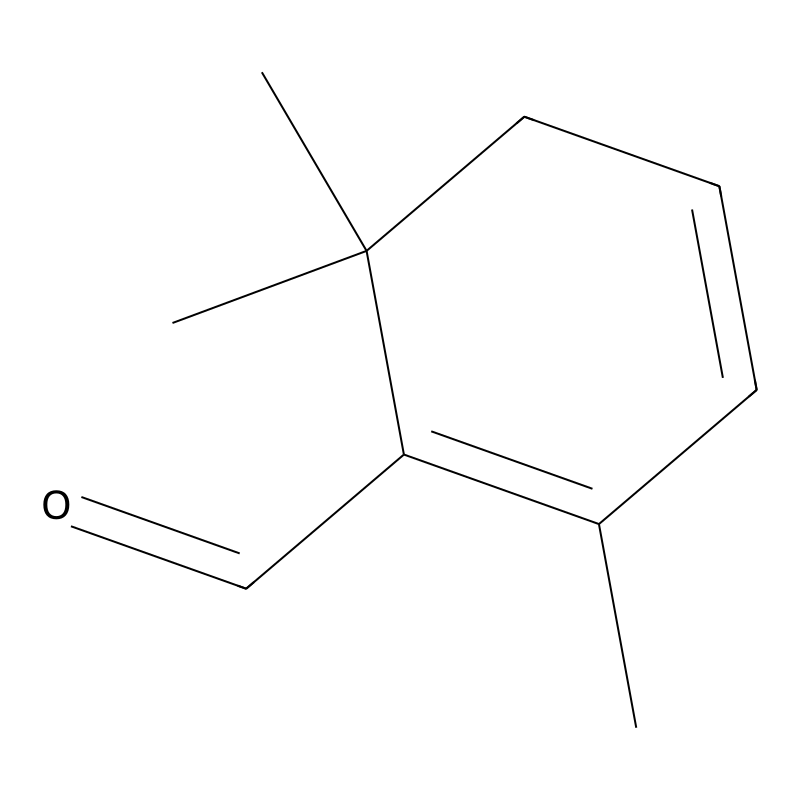Safranal
Catalog No.
S567495
CAS No.
116-26-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
116-26-7
Product Name
Safranal
IUPAC Name
2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde
Molecular Formula
C10H14O
Molecular Weight
150.22 g/mol
InChI
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3
InChI Key
SGAWOGXMMPSZPB-UHFFFAOYSA-N
SMILES
CC1=C(C(CC=C1)(C)C)C=O
Solubility
Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)
Miscible at room temperature (in ethanol)
Synonyms
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde; 2,2,6-Trimethyl-4,6-cyclohexadien-1-aldehyde; 2,6,6-Trimethyl-1,3-cyclohexadiene-1-aldehyde;
Canonical SMILES
CC1=C(C(CC=C1)(C)C)C=O
Antioxidant and Anti-inflammatory Properties:
Safranal exhibits antioxidant and anti-inflammatory properties. Studies have shown that it can reduce oxidative stress and inflammation in various models, including:
- Age-induced oxidative damage: In rats, safranal administration was found to suppress age-induced oxidative damage and improve the antioxidant defense system [Source: National Institutes of Health (.gov) ].
- Diabetes: Studies in diabetic rats suggest that safranal can lower blood sugar levels and improve antioxidant activity [Source: National Institutes of Health (.gov) ].
Neurological Applications:
Research is ongoing to explore the potential benefits of safranal in neurological disorders like:
- Depression: Studies suggest that safranal may have antidepressant effects comparable to conventional medications in treating mild to moderate depression [Source: National Institutes of Health (.gov) ].
- Seizures: Studies in mice indicate that safranal may have anticonvulsant properties, offering potential benefits in managing seizures [Source: National Institutes of Health (.gov) ].
- Neurodegenerative diseases: Preliminary research suggests that safranal may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. However, more research is needed in this area [Source: National Institutes of Health (.gov) ].
Other Potential Applications:
Safranal is being investigated for its potential applications in various other areas, including:
- Cancer: Studies suggest that safranal may exhibit anti-cancer properties, but further research is needed to understand its mechanisms and potential clinical applications [Source: National Institutes of Health (.gov) ].
- Cardiovascular health: Research suggests that safranal may have cardioprotective effects by modulating oxidative stress, but more studies are needed to confirm its efficacy [Source: National Institutes of Health (.gov) ].
Physical Description
Solid
Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour.
Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour.
XLogP3
2.1
Density
d19 0.97
0.968-0.980 (20°)
0.968-0.980 (20°)
Melting Point
25 °C
<25°C
<25°C
UNII
4393FR07EA
GHS Hazard Statements
Aggregated GHS information provided by 1680 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (78.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (78.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (78.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (78.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
116-26-7
Wikipedia
Safranal
Use Classification
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-: ACTIVE
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








